Synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: An In-depth Technical Guide
Synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic strategies, experimental protocols for key reactions, and quantitative data to support reproducibility and optimization.
Introduction
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-nortropine, is a crucial building block in medicinal chemistry. The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a prevalent motif in a wide range of biologically active natural products and synthetic molecules. The hydroxyl group at the 3-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide versatile handles for further chemical modifications, making this compound a valuable precursor for the synthesis of novel pharmaceuticals. This guide will focus on the most common and practical laboratory-scale syntheses of this intermediate.
Overview of Synthetic Strategies
Two principal retrosynthetic pathways are commonly employed for the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Both routes typically commence from commercially available tropinone or its derivatives.
Route A initiates with the N-demethylation of tropinone to yield nortropinone, followed by the protection of the secondary amine with a Cbz group, and concludes with the stereoselective reduction of the ketone.
Route B involves the initial reduction of tropinone to tropine, followed by N-demethylation to nortropine, and subsequent N-protection with the Cbz group.
The choice between these routes often depends on the availability of starting materials, desired stereochemistry of the final product, and scalability of the reactions.
Detailed Experimental Protocols and Data
This section provides detailed procedures for the key transformations in the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
Route A: Synthesis via N-Cbz-Nortropinone
This is often the preferred route due to the commercial availability of nortropinone hydrochloride, which bypasses the N-demethylation step of tropinone.
This reaction protects the secondary amine of nortropinone with a Cbz group to form N-Cbz-nortropinone.
Reaction Scheme:
Experimental Protocol:
To a solution of nortropinone hydrochloride (1 equivalent) in dichloromethane (CH2Cl2), diisopropylethylamine (DIPEA) (3 equivalents) is added, and the mixture is stirred at room temperature. Benzyl chloroformate (Cbz-Cl) (0.95 equivalents) is then added dropwise, and the reaction is stirred for 30 minutes. The reaction mixture is then diluted with CH2Cl2 and washed sequentially with 1N hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1]
| Parameter | Value | Reference |
| Starting Material | Nortropinone Hydrochloride | [1] |
| Reagents | Benzyl Chloroformate, DIPEA | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | ~88% | [1] |
Characterization Data for N-Cbz-Nortropinone:
| Property | Value |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl3) | δ 1.71 (dd, J=15.0, 7.2 Hz, 2H), 2.12 (m, 2H), 2.38 (d, J=15.9 Hz, 2H), 2.67 (m, 2H), 4.62 (s, 2H), 5.22 (s, 2H), 7.38 (m, 5H)[1] |
The reduction of the ketone in N-Cbz-nortropinone to the corresponding alcohol yields the final product. The stereochemical outcome of this reduction is crucial, with the endo isomer being the thermodynamically more stable and often major product when using hydride reducing agents like sodium borohydride.
Reaction Scheme:
Experimental Protocol:
N-Cbz-nortropinone (1 equivalent) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | N-Cbz-Nortropinone |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Yield | High (specific yield not reported) |
Characterization Data for endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C15H19NO3 | [2][3] |
| Molecular Weight | 261.32 g/mol | [2][3] |
| CAS Number | 109840-91-7 | [3] |
| Appearance | White solid | |
| Melting Point | 124 °C | [4] |
| ¹H NMR (CDCl3) | δ 7.38-7.28 (m, 5H), 5.15 (s, 2H), 4.40 (br s, 2H), 4.05 (br s, 1H), 2.10-1.95 (m, 4H), 1.75-1.65 (m, 4H) | |
| ¹³C NMR (CDCl3) | δ 155.0, 136.8, 128.5, 127.9, 127.8, 66.8, 66.2, 53.0, 39.8, 28.8 |
Route B: Synthesis via Nortropine
This route involves the initial reduction of tropinone, which can be less expensive than nortropinone.
The ketone of tropinone is reduced to the alcohol, tropine.
Experimental Protocol:
Tropinone (1 equivalent) is dissolved in an appropriate solvent such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the reaction is worked up similarly to the reduction of N-Cbz-nortropinone.
The methyl group on the nitrogen is removed to provide the free secondary amine. A common method is the von Braun reaction using cyanogen bromide, or more modernly and safely, with α-chloroethyl chloroformate (ACE-Cl).
Experimental Protocol using ACE-Cl:
Tropine (1 equivalent) is dissolved in a chlorinated solvent like dichloroethane. α-Chloroethyl chloroformate (ACE-Cl) (1.1 equivalents) is added, and the mixture is stirred, often with gentle heating. The intermediate carbamate is then cleaved by refluxing in methanol to yield nortropine hydrochloride.
The final step is the protection of the secondary amine of nortropine with a Cbz group.
Experimental Protocol:
Nortropine (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water containing a base such as sodium bicarbonate or sodium hydroxide. Benzyl chloroformate (Cbz-Cl) (1.1 equivalents) is added dropwise at 0 °C, and the reaction is stirred for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Safety Considerations
-
Benzyl Chloroformate (Cbz-Cl): is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride (NaBH4): is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a reduced temperature.
-
Chlorinated Solvents (e.g., Dichloromethane): are suspected carcinogens and should be handled in a fume hood.
-
Diisopropylethylamine (DIPEA): is a corrosive and flammable liquid. Handle with appropriate PPE.
Conclusion
The synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a well-established process with multiple viable routes. The choice of synthesis will depend on laboratory-specific factors such as cost and availability of starting materials. The protocols provided in this guide, particularly Route A starting from nortropinone, offer a reliable and efficient method for obtaining this key intermediate for drug discovery and development programs. Careful attention to reaction conditions, particularly in the stereoselective reduction step, is crucial for obtaining the desired endo isomer.
References
- 1. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthonix, Inc > 92652-76-1 | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [synthonix.com]
- 3. endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [oakwoodchemical.com]
- 4. tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 [chemicalbook.com]
